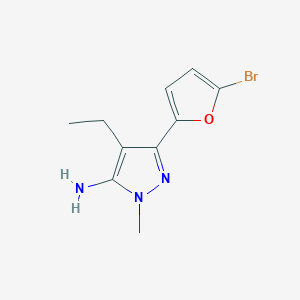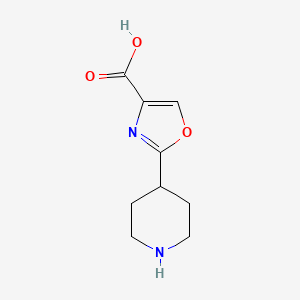
3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a brominated furan ring attached to a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
Formation of Pyrazole Ring: The brominated furan is then reacted with ethyl hydrazine and methyl hydrazine under acidic or basic conditions to form the pyrazole ring.
Final Coupling: The intermediate is then coupled with an appropriate amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: De-brominated or hydrogenated products.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Bromofuran-2-yl)-4-ethyl-1H-pyrazol-5-amine: Lacks the methyl group on the pyrazole ring.
3-(5-Bromofuran-2-yl)-4-methyl-1H-pyrazol-5-amine: Lacks the ethyl group on the pyrazole ring.
3-(5-Bromofuran-2-yl)-4-ethyl-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
The presence of both the ethyl and methyl groups on the pyrazole ring, along with the brominated furan ring, makes 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine unique
Propriétés
Formule moléculaire |
C10H12BrN3O |
|---|---|
Poids moléculaire |
270.13 g/mol |
Nom IUPAC |
5-(5-bromofuran-2-yl)-4-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H12BrN3O/c1-3-6-9(13-14(2)10(6)12)7-4-5-8(11)15-7/h4-5H,3,12H2,1-2H3 |
Clé InChI |
MWVGHODBCLZDOI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(N=C1C2=CC=C(O2)Br)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)


![tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate](/img/structure/B13554548.png)
![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)









